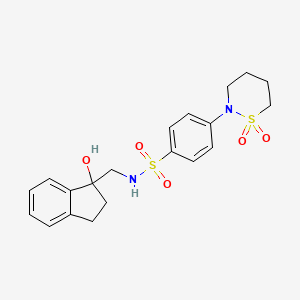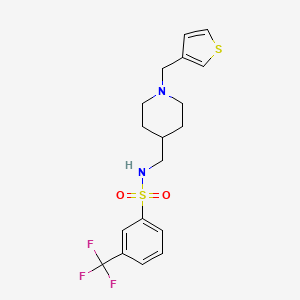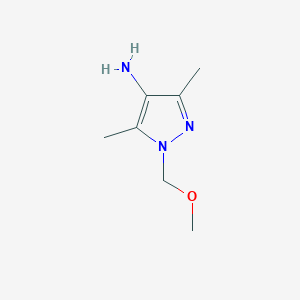![molecular formula C22H20N4OS B2688836 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226457-63-1](/img/structure/B2688836.png)
7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-d]pyrimidin-4(3H)-one is a class of organic compounds known as thienopyrimidones . These are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidin-4-one ring . The phenyl and piperazine substitutions could potentially alter the properties and biological activity of the base structure.
Synthesis Analysis
While specific synthesis methods for your compound were not found, thieno[2,3-d]pyrimidine-4-carboxylic acids, which are structurally similar, can be synthesized through several methods . One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Single-crystal X-ray diffraction (SXRD) can also be used to unambiguously solve the structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that substituted tricyclic compounds, including thieno[2,3-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial effectiveness. These compounds have shown significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents against various microbial infections (Mittal, Sarode, & Vidyasagar, 2011).
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been identified as novel selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds have been shown to inhibit cancer cell proliferation and migration, induce apoptosis, and effectively inhibit breast cancer growth in vivo (Li et al., 2021).
Anti-inflammatory and Analgesic Activity
The synthesis and biological evaluation of new thienopyrimidine derivatives have revealed their potential as antimicrobial and anti-inflammatory agents. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, suggesting their utility in treating conditions associated with inflammation and pain (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thieno[2,3-d]pyrimidine derivatives and their analogs have been extensively studied. These studies include the development of novel synthetic methodologies and the exploration of their chemical properties, which are crucial for understanding their mechanism of action and for further development into therapeutic agents. One study focused on the microwave-assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione, showcasing the innovative approaches to synthesizing these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Wirkmechanismus
Zukünftige Richtungen
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown various types of pharmacological activity, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and others . Therefore, future research could focus on exploring these activities further and developing new potentially biologically active substances based on this scaffold .
Eigenschaften
IUPAC Name |
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-21-20-19(18(15-28-20)16-7-3-1-4-8-16)23-22(24-21)26-13-11-25(12-14-26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGERQRROPCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide](/img/structure/B2688754.png)


![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)


![N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688764.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2688766.png)
![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)
